N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.: 34319-22-7
VCID: VC11798083
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This compound combines a benzofuran moiety with a methoxyphenyl group, contributing to its complex chemical structure and potential pharmacological effects. Synthesis MethodsThe synthesis of benzofuran derivatives often involves multi-step organic reactions. Common methods include the condensation of appropriate precursors, such as o-hydroxyacetophenones and chloroacetone, followed by further modifications to introduce the desired substituents . For N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, specific synthesis details are not readily available, but it likely involves similar strategies used for related compounds. Biological ActivitiesBenzofuran derivatives have been investigated for various biological activities, including anticancer and neuroprotective effects. These compounds can exhibit antioxidant properties, scavenging free radicals and potentially protecting against oxidative stress in neuronal cells . While specific data on N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is limited, its structural similarity to other active benzofurans suggests potential biological activity. Research Findings and Future DirectionsResearch on benzofuran derivatives highlights their potential as therapeutic agents. Studies have shown that modifications to the benzofuran scaffold can enhance biological activity, such as antioxidant and anticancer effects . Future research should focus on synthesizing and evaluating N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide for its specific biological activities, which could involve in vitro assays to assess its antioxidant capacity and anticancer efficacy. |
---|---|
CAS No. | 34319-22-7 |
Product Name | N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Molecular Formula | C17H15NO3 |
Molecular Weight | 281.30 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19) |
Standard InChIKey | JXMSJEIXLQENFY-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |
PubChem Compound | 36746 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume